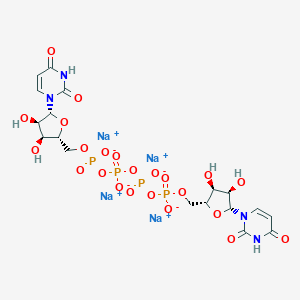
Diquafosol Tetrasodium
Übersicht
Beschreibung
Diquafosol, vermarktet unter dem Handelsnamen Diquas, ist eine pharmazeutische Verbindung, die hauptsächlich zur Behandlung des trockenen Auges eingesetzt wird. Es wird als 3%ige ophthalmische Lösung des Tetranatriumsalzes formuliert. Diquafosol wirkt als Agonist des P2Y2-purinergen Rezeptors und fördert die Sekretion von Tränenflüssigkeit und Mucin, was zur Linderung der Symptome des trockenen Auges beiträgt .
Wissenschaftliche Forschungsanwendungen
Diquafosol hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Diquafosol wird als Modellverbindung verwendet, um das Verhalten von Nukleotiden und ihre Wechselwirkungen mit Rezeptoren zu untersuchen.
Biologie: Die Forschung zu Diquafosol konzentriert sich auf seine Auswirkungen auf zelluläre Signalwege und seine Rolle bei der Förderung der Tränenflüssigkeitsekretion.
Medizin: Diquafosol wird umfassend auf sein therapeutisches Potenzial zur Behandlung des trockenen Auges und anderer Augenerkrankungen untersucht.
Industrie: Diquafosol wird bei der Entwicklung von ophthalmischen Formulierungen und anderen pharmazeutischen Produkten eingesetzt .
Wirkmechanismus
Diquafosol entfaltet seine Wirkung durch die Aktivierung von P2Y2-Rezeptoren, die sich auf den Membranen des Bindehaut-Epithels und der Becherzellen befinden. Nach der Bindung an diese Rezeptoren erhöht Diquafosol die intrazelluläre Calciumionenkonzentration, was die Sekretion von Wasser und Mucin stimuliert. Diese Wirkung trägt dazu bei, den Tränenfilm zu erhalten und die Symptome des trockenen Auges zu verbessern .
Wirkmechanismus
Target of Action
Diquafosol tetrasodium primarily targets the P2Y2 purinergic receptors . These receptors are found on the ocular surface, including the conjunctival epithelium and goblet cell membranes . The activation of these receptors plays a crucial role in maintaining the health of the ocular surface.
Mode of Action
This compound acts as an agonist of the P2Y2 purinergic receptors . By binding to these receptors, it triggers a series of intracellular events. This interaction leads to an increase in the intracellular concentration of calcium ions , which in turn promotes the secretion of water and mucin .
Biochemical Pathways
The activation of P2Y2 receptors by this compound affects several biochemical pathways. It stimulates the secretion of both water and mucins from the conjunctiva into tears . This action helps to improve the stability of the tear film, which is crucial for maintaining the health of the ocular surface .
Pharmacokinetics
It is known that the drug is formulated as a 3% ophthalmic solution for topical administration . This formulation is designed to maximize the drug’s bioavailability at the site of action, the ocular surface.
Result of Action
The action of this compound at the molecular and cellular levels results in several beneficial effects for patients with dry eye disease. It improves the stability of the tear film and enhances the quality of tears . This leads to a reduction in the symptoms of dry eye disease, such as discomfort and visual disturbances .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the drug’s effectiveness may vary depending on the severity of the dry eye condition and the presence of any ocular surface damage . Additionally, patient adherence to the prescribed dosing regimen can also impact the drug’s efficacy .
Biochemische Analyse
Biochemical Properties
Diquafosol Tetrasodium is a P2Y2 receptor agonist . It stimulates fluid and mucin secretion on the ocular surface . This action is achieved by activating P2Y2 receptors in the ocular surface, which improves fluid transport, mucin secretion from the conjunctival epithelium, and stimulation of lipid production .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . In vitro studies have shown that this compound can reduce intracellular ROS levels, apoptosis, and inflammation, all of which were increased in the dry eye model through desiccation .
Molecular Mechanism
The molecular mechanism of this compound involves the agonism of the P2Y2 purinogenic receptor . This activation leads to an increase in intracellular calcium ion concentrations , which in turn stimulates the secretion of water and mucins from the conjunctiva into tears .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown changes in its effects over time. It has been observed that the distribution of highly fluorescent dichlorofluorescein and the proportion of annexin V- and PI-positive cells decreased in the this compound medium .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, a single dose administration of this compound into the eyes of dry eye model rats promoted tear fluid secretion .
Metabolic Pathways
It is known that the drug acts on P2Y2 receptors, leading to an increase in intracellular calcium ion concentrations .
Transport and Distribution
It is known that the drug acts on P2Y2 receptors in the ocular surface .
Subcellular Localization
It is known that the drug acts on P2Y2 receptors in the ocular surface .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Diquafosol wird durch eine Reihe chemischer Reaktionen mit Uridinderivaten synthetisiert. Die wichtigsten Schritte umfassen die Phosphorylierung von Uridin zur Herstellung von Uridinmonophosphat, gefolgt von einer weiteren Phosphorylierung, um Uridindiphosphat und Uridintriphosphat zu erhalten. Der letzte Schritt beinhaltet die Bildung der Tetraphosphatbindung zwischen zwei Uridinmolekülen, um Diquafosol zu erhalten .
Industrielle Produktionsverfahren
Die industrielle Produktion von Diquafosol erfolgt durch großtechnische chemische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Verfahren umfasst in der Regel die Verwendung spezifischer Katalysatoren und kontrollierter Reaktionsumgebungen, um die Bildung des gewünschten Produkts zu erleichtern. Das Endprodukt wird dann gereinigt und zu einer ophthalmischen Lösung für den klinischen Einsatz formuliert .
Analyse Chemischer Reaktionen
Reaktionstypen
Diquafosol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diquafosol kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können Diquafosol in reduzierte Formen mit unterschiedlichen chemischen Eigenschaften umwandeln.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die bei den chemischen Reaktionen von Diquafosol verwendet werden, sind Oxidationsmittel (z. B. Wasserstoffperoxid), Reduktionsmittel (z. B. Natriumborhydrid) und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Reaktionsbedingungen, wie Temperatur, pH-Wert und Lösungsmittel, werden sorgfältig gesteuert, um die gewünschten Ergebnisse zu erzielen .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus den chemischen Reaktionen von Diquafosol gebildet werden, sind oxidierte, reduzierte und substituierte Derivate.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Natriumhyaluronat: Eine häufig bei der Behandlung von trockenen Augen eingesetzte Verbindung, die an Wasser bindet und Dehydration verhindert.
Natriumhyaluronat: Eine Verbindung, die die Tränenflüssigkeitsekretion fördert und in verschiedenen ophthalmischen Formulierungen eingesetzt wird.
Einzigartigkeit von Diquafosol
Diquafosol ist einzigartig in seinem Wirkmechanismus als Agonist des P2Y2-Rezeptors, der die Sekretion sowohl von Wasser als auch von Mucin direkt stimuliert. Diese doppelte Wirkung macht es besonders wirksam bei der Behandlung des trockenen Auges im Vergleich zu anderen Verbindungen, die möglicherweise nur einen Aspekt der Tränenfilm-Erhaltung adressieren .
Eigenschaften
IUPAC Name |
tetrasodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O23P4.4Na/c23-9-1-3-21(17(29)19-9)15-13(27)11(25)7(41-15)5-39-46(31,32)43-48(35,36)45-49(37,38)44-47(33,34)40-6-8-12(26)14(28)16(42-8)22-4-2-10(24)20-18(22)30;;;;/h1-4,7-8,11-16,25-28H,5-6H2,(H,31,32)(H,33,34)(H,35,36)(H,37,38)(H,19,23,29)(H,20,24,30);;;;/q;4*+1/p-4/t7-,8-,11-,12-,13-,14-,15-,16-;;;;/m1..../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWTGMPPCCUSXIP-FNXFGIETSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O.[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O)O)O.[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4Na4O23P4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
878.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
211427-08-6 | |
| Record name | Diquafosol tetrasodium [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0211427086 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIQUAFOSOL TETRASODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8T9SBH9LL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B38685.png)
![N-(2-Morpholinoethyl)-6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-c]pyridazin-3-amine dihydrochloride](/img/structure/B38688.png)






![[(2S,3R)-3-Carbamoyloxiran-2-yl]methyl acetate](/img/structure/B38703.png)





